REACTION_SMILES
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[CH3:1][OH:2].[Cl:5][c:6]1[n:7][c:8]([Cl:15])[cH:9][c:10]([N+:12]([O-:13])=[O:14])[cH:11]1.[H-:3].[Na+:4].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[CH3:1][O:2][c:10]1[cH:9][c:8]([Cl:15])[n:7][c:6]([Cl:5])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)nc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cc(Cl)nc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |